

Application Notes and Protocols for Cyclotron Production of Krypton-79

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krypton-79 (^{79}Kr) is a positron-emitting radionuclide with a half-life of 35.04 hours, making it a valuable tool for various applications in research and nuclear medicine.^[1] Its decay characteristics, which include the emission of positrons and characteristic gamma rays, allow for its use in Positron Emission Tomography (PET) imaging. This document provides detailed application notes and protocols for the production of ^{79}Kr using a medical cyclotron, focusing on the proton irradiation of a sodium bromide (NaBr) target. The protocols cover target preparation, irradiation, purification, and quality control of the final ^{79}Kr product.

Production Methodology

The production of **Krypton-79** is achieved via the $^{79}\text{Br}(\text{p},\text{n})^{79}\text{Kr}$ nuclear reaction. This process involves the bombardment of a stable bromine-79 target with protons accelerated in a cyclotron. Sodium bromide (NaBr) is a commonly used target material due to its high bromine content and good thermal stability.

Table 1: Cyclotron Production Parameters for Krypton-79

Parameter	Value	Reference
Target Material	Sodium Bromide (NaBr)	[2]
Nuclear Reaction	$^{79}\text{Br}(\text{p},\text{n})^{79}\text{Kr}$	
Proton Beam Energy	14 MeV (can range from 0-45 MeV)	[3] [4]
Target Thickness	Sufficient to degrade the proton beam energy	
Irradiation Time	Dependent on desired activity	
Theoretical Yield	14.9 mCi/ μAh (for 45 to 0 MeV energy range)	[5]
Experimental Yield	40-60% of theoretical yield	[5]

Experimental Protocols

Protocol 1: Sodium Bromide (NaBr) Target Preparation

This protocol describes the preparation of a solid NaBr target for cyclotron irradiation.

Materials:

- U.S.P. grade Sodium Bromide (NaBr) powder
- Nickel crucible
- Porcelain dish
- Mortar and pestle
- Oven
- Water-cooled copper target plate with a scored surface
- Target chamber assembly

Procedure:

- **Fusion of NaBr:** Place approximately 40 grams of U.S.P. grade NaBr powder into a nickel crucible. Heat the crucible until the NaBr melts (melting point: 747°C).
- **Cooling and Grinding:** Pour the molten NaBr into a porcelain dish and allow it to cool completely. Once solidified, grind the fused NaBr into a fine powder using a mortar and pestle. This increases the surface area for efficient dissolution or gas release.[\[2\]](#)
- **Drying:** Dry the powdered NaBr at 150°C for several hours to remove any residual moisture.[\[2\]](#)
- **Target Loading:** Spread a thin layer (approximately 1/8 inch thick) of the dried NaBr powder evenly over the scored surface of a water-cooled copper target plate. The grooves on the plate help to hold the powder in place during handling and irradiation.[\[2\]](#)
- **Target Assembly:** Mount the target plate into the cylindrical target chamber. The chamber is then attached to the cyclotron beamline.

Protocol 2: Cyclotron Irradiation

This protocol outlines the general procedure for the proton bombardment of the NaBr target.

Equipment:

- Medical cyclotron (capable of delivering a 14 MeV proton beam)
- Target chamber with the prepared NaBr target
- Helium gas supply
- Vacuum pump

Procedure:

- **Target Positioning:** Place the target chamber at the end of the cyclotron's divergent spout.

- Vacuum and Helium Backfill: Evacuate the target chamber and then backfill it to near atmospheric pressure with helium gas. The helium serves as a cooling agent for the target during irradiation.[\[2\]](#)
- Proton Bombardment: Irradiate the NaBr target with a proton beam of the desired energy and current for a predetermined duration to achieve the target activity of ^{79}Kr . The beam current and irradiation time will need to be optimized based on the specific cyclotron and desired yield.

Protocol 3: Purification of Krypton-79 by Thermal Extraction (Fusion Method)

This protocol describes the separation of gaseous ^{79}Kr from the solid NaBr target material by heating.

Equipment:

- Monel metal fusion vessel with a ground glass joint
- Tube furnace
- Helium carrier gas supply with a flow controller
- Gas traps (e.g., cold trap with liquid nitrogen)
- Shielded collection vessel

Procedure:

- Target Transfer: After irradiation and a suitable cooling period to allow for the decay of short-lived radionuclides, transfer the irradiated NaBr powder from the target plate to the Monel metal fusion vessel.
- Apparatus Setup: Connect the fusion vessel to a purification line. The line should include an inlet for helium carrier gas and an outlet leading to a series of gas traps and finally to a shielded collection vessel.

- Thermal Extraction: Place the fusion vessel inside a tube furnace. Begin heating the vessel to a temperature just below the melting point of NaBr (747°C). Krypton is released by diffusion due to lattice defects created during irradiation.^[5] A slow and controlled temperature ramp is recommended.
- Gas Collection: During the heating process, continuously sweep the released gaseous ⁷⁹Kr from the fusion vessel using a gentle flow of helium carrier gas.
- Purification: Pass the gas stream through a series of traps to remove any potential volatile impurities. A cold trap (e.g., cooled with liquid nitrogen) can be used to effectively trap the ⁷⁹Kr.
- Final Collection: The purified ⁷⁹Kr is collected in a shielded, evacuated vessel.

Quality Control

A series of quality control tests must be performed on the final ⁷⁹Kr product to ensure its suitability for research or clinical use.

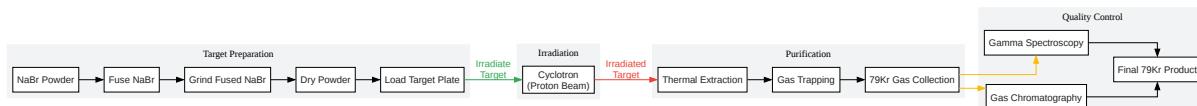
Table 2: Quality Control Specifications for Krypton-79

Test	Method	Specification
Radionuclidic Purity	Gamma-ray spectroscopy	≥ 99.5% ⁷⁹ Kr
Radiochemical Purity	Gas chromatography	≥ 99% as Krypton gas
Visual Inspection	Direct observation	Clear, colorless gas
Activity Assay	Calibrated ionization chamber	Within ±10% of the stated activity

Protocol 4: Radionuclidic Purity Testing using Gamma-ray Spectroscopy

Equipment:

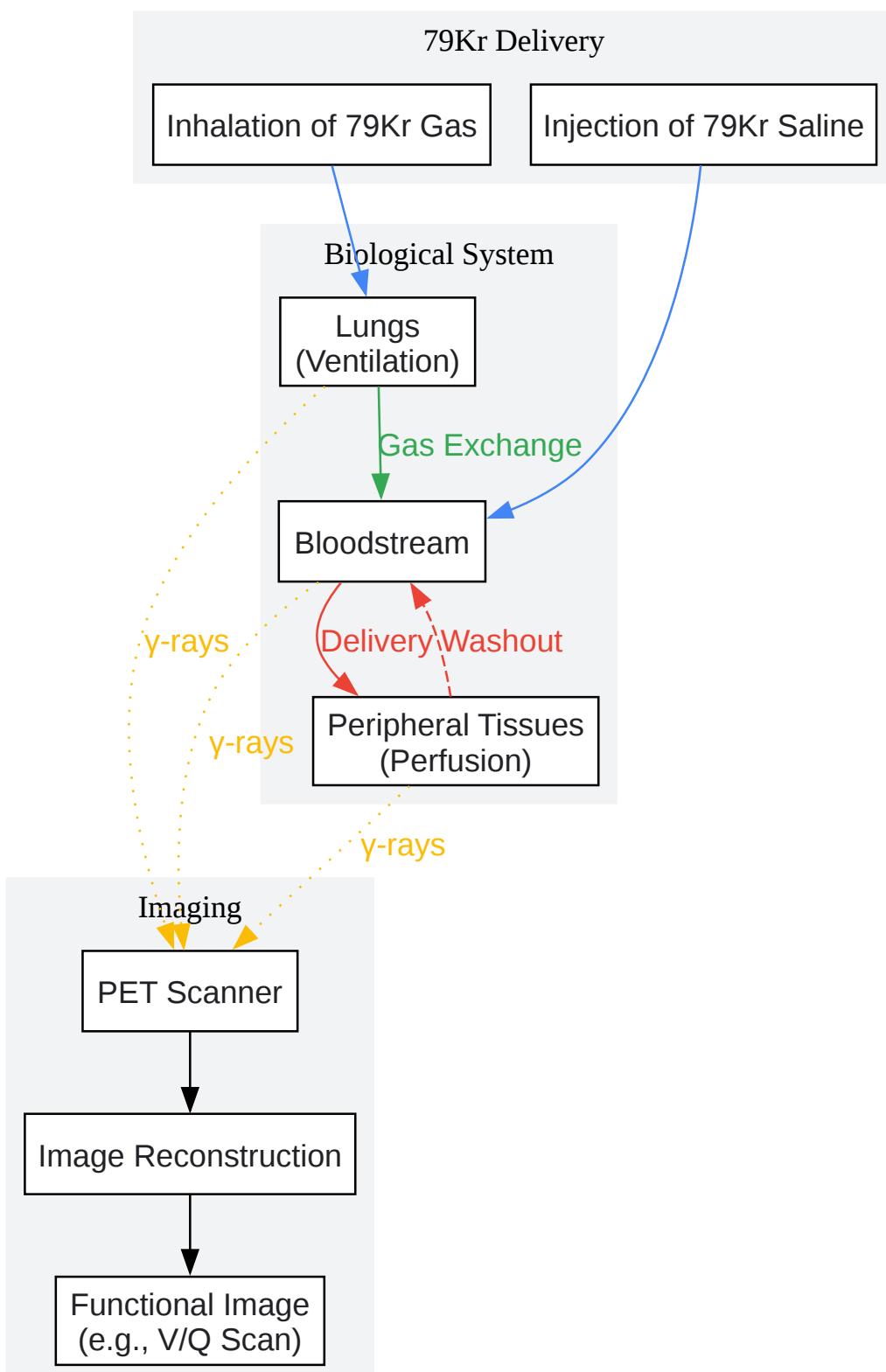
- High-purity germanium (HPGe) detector


- Multichannel analyzer (MCA)
- Shielded sample holder

Procedure:

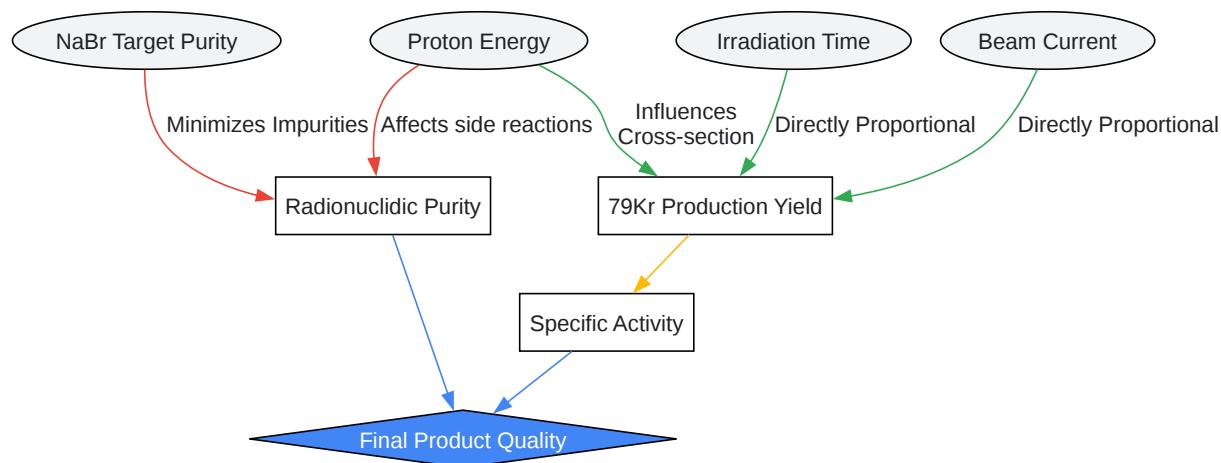
- Sample Preparation: Place a sample of the final ^{79}Kr product in a suitable container and position it in the shielded sample holder of the HPGe detector.
- Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics.
- Spectrum Analysis: Analyze the acquired spectrum to identify and quantify the gamma-emitting radionuclides present. The characteristic gamma-ray energies for ^{79}Kr should be identified.
- Purity Calculation: Calculate the radionuclidic purity by determining the percentage of the total radioactivity that is attributable to ^{79}Kr . Any other gamma-emitting impurities should be identified and quantified. The acceptance criterion is typically $\geq 99.5\% \text{ }^{79}\text{Kr}$.

Visualizations


Experimental Workflow for Krypton-79 Production

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the production of **Krypton-79**.


Conceptual Use of Krypton-79 as a Diffusible Tracer

[Click to download full resolution via product page](#)

Caption: Conceptual use of ^{79}Kr as a diffusible tracer in medical imaging.

Logical Relationships in Krypton-79 Production

[Click to download full resolution via product page](#)

Caption: Logical relationships between production parameters and product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Cyclotron Production of Krypton-79]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196655#cyclotron-production-of-krypton-79]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com